4'-n-Propoxy-2,2,2-trifluoroacetophenone 4'-n-Propoxy-2,2,2-trifluoroacetophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394252
InChI: InChI=1S/C11H11F3O2/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6H,2,7H2,1H3
SMILES: CCCOC1=CC=C(C=C1)C(=O)C(F)(F)F
Molecular Formula: C11H11F3O2
Molecular Weight: 232.20 g/mol

4'-n-Propoxy-2,2,2-trifluoroacetophenone

CAS No.:

Cat. No.: VC13394252

Molecular Formula: C11H11F3O2

Molecular Weight: 232.20 g/mol

* For research use only. Not for human or veterinary use.

4'-n-Propoxy-2,2,2-trifluoroacetophenone -

Specification

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
IUPAC Name 2,2,2-trifluoro-1-(4-propoxyphenyl)ethanone
Standard InChI InChI=1S/C11H11F3O2/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6H,2,7H2,1H3
Standard InChI Key DBGDCGHMQBHMAZ-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(=O)C(F)(F)F
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)C(F)(F)F

Introduction

Synthesis Pathways

The synthesis of 4'-n-Propoxy-2,2,2-trifluoroacetophenone involves multiple steps, typically starting with fluorinated acetophenones and incorporating the propoxy group through etherification reactions. Below are common steps in its synthesis:

  • Starting Materials:

    • Trifluoroacetophenone derivatives.

    • n-Propyl alcohol or its derivatives for introducing the propoxy group.

  • Reaction Conditions:

    • Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

    • Catalysts like strong acids (e.g., sulfuric acid) or bases (e.g., potassium carbonate) facilitate the etherification reaction.

    • Controlled temperatures are essential to prevent side reactions.

  • General Reaction Scheme:

    Trifluoroacetophenone+n-propyl alcoholCatalyst4’-n-Propoxy-2,2,2-trifluoroacetophenone\text{Trifluoroacetophenone} + \text{n-propyl alcohol} \xrightarrow{\text{Catalyst}} \text{4'-n-Propoxy-2,2,2-trifluoroacetophenone}

The reaction yields depend on precise control over reaction time, temperature, and reagent purity.

Characterization Techniques

To confirm the identity and purity of 4'-n-Propoxy-2,2,2-trifluoroacetophenone, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^{13}C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms.

    • Fluorine NMR (1^1F NMR) is useful for analyzing the trifluoromethyl group.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns for structural confirmation.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as ketones (C=O stretch) and ethers (C-O-C stretch).

  • High-Performance Liquid Chromatography (HPLC):

    • Assesses purity and detects impurities in synthesized samples.

Applications

The unique structural features of 4'-n-Propoxy-2,2,2-trifluoroacetophenone make it valuable in various scientific fields:

  • Medicinal Chemistry:

    • The trifluoromethyl group enhances lipophilicity and metabolic stability.

    • Potential precursor for synthesizing pharmaceuticals targeting specific biological pathways.

  • Agrochemical Development:

    • Fluorinated compounds often exhibit enhanced efficacy as pesticides or herbicides due to their stability and bioactivity.

  • Material Science:

    • Used in designing fluorinated polymers or specialty chemicals with unique properties such as low surface energy or high thermal resistance.

Reactivity and Mechanisms

The electron-withdrawing nature of the trifluoromethyl group significantly affects the compound's reactivity:

Research Findings

Studies on similar compounds suggest that fluorination enhances biological activity by improving binding affinity to biological targets such as enzymes or receptors. Additionally:

  • Fluorinated acetophenones exhibit higher metabolic stability in vivo.

  • The introduction of n-propoxy groups may improve solubility and membrane permeability in drug candidates.

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